L-(-)-Sorbose

概述

描述

L-(-)-Sorbose is a naturally occurring monosaccharide, specifically a ketohexose, which is found in certain fruits and berries. It is an important intermediate in the biosynthesis of ascorbic acid (vitamin C) in plants and microorganisms. This compound is known for its sweet taste and is used in various industrial applications, including the production of vitamin C.

准备方法

Synthetic Routes and Reaction Conditions: L-(-)-Sorbose can be synthesized through the microbial oxidation of D-sorbitol using bacteria such as Gluconobacter oxydans. The reaction conditions typically involve an aerobic environment with controlled pH and temperature to optimize the yield of this compound.

Industrial Production Methods: In industrial settings, this compound is produced through a biotechnological process involving the fermentation of D-sorbitol. The process includes the following steps:

Fermentation: D-sorbitol is fermented using Gluconobacter oxydans.

Separation: The resulting mixture is separated to isolate this compound.

Purification: The isolated this compound is purified through crystallization or other purification techniques to achieve the desired purity.

化学反应分析

Oxidation Reactions

L-(-)-Sorbose can undergo oxidation to form various products, including sorbose oxidase-mediated transformations leading to sorbose lactone and other derivatives. The enzyme catalyzes the oxidation process, which is essential for its metabolic pathways .

Reduction Reactions

In certain conditions, this compound can be reduced to form sorbitol, a sugar alcohol commonly used as a sweetener and humectant in food products.

Dehydration Reactions

Under acidic conditions or when heated, this compound can dehydrate to form furfural and other furan derivatives, which are valuable intermediates in organic synthesis.

Maillard Reaction

This compound participates in the Maillard reaction when heated with amino acids or proteins, contributing to the browning and flavor development in food processing .

-

Biochemical Significance

This compound plays a crucial role in the biosynthesis of ascorbic acid through its conversion to 2-keto-L-gulonic acid via several enzymatic steps. This pathway is vital for producing vitamin C on an industrial scale, accounting for significant quantities of ascorbic acid produced annually .

This compound is an essential compound with diverse applications ranging from food production to pharmaceuticals. Its ability to undergo various chemical reactions highlights its significance in both synthetic chemistry and biochemistry. Understanding these reactions not only aids in optimizing its industrial applications but also enhances our knowledge of carbohydrate chemistry and metabolism.

-

References

-

NIST Chemistry WebBook: L-Sorbose Data.

-

ChemicalBook: Properties and Uses of L-Sorbose.

-

Wikipedia: Overview of Sorbose.

-

Academia.edu: Chemical Hazards Related to Sorbose.

-

ACS Publications: Fructose Epimerization Studies.

-

Chem-Impex: Product Specifications for L-Sorbose.

-

Federal Register: TSCA Inventory Updates on Sorbose.

-

Wikipedia: Enzymatic Functions of L-Sorbose Oxidase.

This comprehensive analysis provides a detailed overview of the chemical reactions associated with this compound while adhering to professional standards for scientific writing and research integrity.

科学研究应用

L-Sorbose, a rare sugar with low natural abundance, has garnered interest for its potential applications in various fields, especially in the pharmaceutical industry and cancer treatment . It is a C-3 epimer of D-fructose and is metabolized differently than common dietary sugars .

Scientific Research Applications

- Pharmaceutical Industry L-sugars, including L-Sorbose, can be used to produce L-nucleoside analogues, which have demonstrated increased antiviral activity, better metabolic stability, and more favorable toxicological profiles . L-Sorbose is also used to produce 1-deoxygalactonojirimycin, a potent glycosidase inhibitor, and L-ascorbic acid, also known as vitamin C .

- Antitumor Activity L-Sorbose induces apoptosis in various cancer cells by impairing glucose metabolism . It is internalized via the transporter GLUT5 and phosphorylated by ketohexokinase (KHK) to produce L-sorbose-1-phosphate (S-1-P) . This S-1-P inactivates the glycolytic enzyme hexokinase, resulting in attenuated glycolysis, impaired mitochondrial function, and the production of reactive oxygen species . L-Sorbose also downregulates the transcription of KHK-A, a splicing variant of KHK, which is a positive inducer of antioxidation genes, thus attenuating the antioxidant defense mechanism in cancer cells .

- Vitamin C Production L-Sorbose is an essential intermediate in the industrial production of vitamin C (L-ascorbic acid) . It can be produced from D-sorbitol using G. oxydans .

Case Studies

- Cancer Treatment In mouse xenograft models, L-sorbose enhances the effect of tumor chemotherapy in combination with other anticancer drugs . For example, L-sorbose treatment resulted in growth inhibition of xenografts and reductions in tumor weight when combined with sorafenib .

- Production of non-digestible oligosaccharides L-Sorbose can be used in the biosynthesis of novel non-digestible oligosaccharides .

- Escherichia coli Utilization Some strains of Escherichia coli can use L-sorbose as a source of carbon and energy . Genes for L-sorbose utilization can be transferred between strains, and genetic studies have identified genes involved in L-sorbose metabolism .

Methods of Synthesis

- Microbial Fermentation Microbial fermentation can produce L-sorbose/L-psicose from glucose and L-glyceraldehyde .

- D-Glucose Isomerization Bifunctional Ti-B-Beta zeolite is an efficient catalyst for sorbose production via glucose isomerization .

- Oxidation of Polyalcohols L-sugars can be synthesized from polyalcohol through oxidoreductases, using microbial cells to provide the reductive power .

作用机制

The mechanism of action of L-(-)-Sorbose involves its conversion into ascorbic acid in plants and microorganisms. The molecular targets and pathways include:

Enzymatic Conversion: this compound is converted to L-sorbosone by the enzyme sorbose dehydrogenase.

Biosynthetic Pathway: L-sorbosone is further converted to 2-keto-L-gulonic acid, which is then transformed into ascorbic acid.

相似化合物的比较

D-Fructose: Another ketohexose with similar chemical properties but different biological roles.

L-Fructose: An isomer of L-(-)-Sorbose with similar chemical structure but different metabolic pathways.

This compound stands out due to its specific use in the production of vitamin C, making it a valuable compound in both scientific research and industrial applications.

生物活性

L-(-)-Sorbose is a rare sugar that has garnered attention due to its various biological activities and potential applications in medicine and biotechnology. This article delves into the biological activity of this compound, highlighting its metabolic pathways, antitumor properties, and applications in biocatalysis.

Metabolic Pathways

This compound is primarily metabolized by specific microorganisms, including Escherichia coli and Gluconobacter oxydans. The enzyme L-sorbose reductase (SR) plays a crucial role in its metabolism. Research indicates that the sboA gene, which encodes for L-sorbose reductase, is essential for efficient growth on L-sorbose. Mutants deficient in this gene exhibit significantly reduced growth, suggesting that L-sorbose reductase activity is critical for utilizing this sugar as a carbon source .

Table 1: Key Enzymes Involved in L-Sorbose Metabolism

| Enzyme | Organism | Function |

|---|---|---|

| L-Sorbose Reductase | Escherichia coli | Reduces L-sorbose to D-sorbitol |

| SboA | Gluconobacter oxydans | Catalyzes the conversion of D-sorbitol |

| KHK-C | Human cells | Converts L-sorbose into S-1-P |

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity. It induces apoptosis in cancer cells, including liver cancer cell lines Huh7 and HepG2. The mechanism involves the production of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and increased cell death. Notably, treatment with antioxidants like N-acetyl-L-cysteine (NAC) can prevent L-sorbose-induced cytotoxicity, indicating that ROS generation is a key factor in its antitumor effects .

Case Study: Effects of L-Sorbose on Cancer Cell Lines

- Cell Lines Used : Huh7 and HepG2

- Concentration : 25 mM

- Observation :

- Decrease in mitochondrial membrane potential (MMP)

- Increase in ROS levels

- Reduced cell viability

Applications in Biocatalysis

This compound is also being explored for its potential in biocatalytic processes. For instance, engineered strains of E. coli have been developed to enhance the conversion rates of D-sorbitol to L-sorbose. By optimizing cofactor concentrations and utilizing specific enzyme variants, researchers achieved significantly higher yields of L-sorbose compared to wild-type strains .

Table 2: Biocatalytic Production of L-Sorbose

| Strain | Yield (g/L) | Conversion Rate (%) |

|---|---|---|

| Wild-type E. coli | 0.2 | 2 |

| Engineered E. coli | 4.1 | 46 |

属性

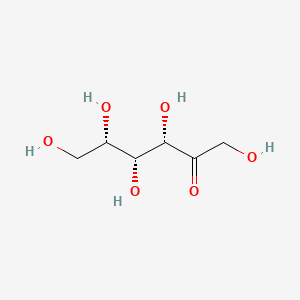

IUPAC Name |

1,3,4,5,6-pentahydroxyhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHIKXHVCXFQLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859146 | |

| Record name | Hex-2-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87-79-6, 139686-85-4, 551-68-8 | |

| Record name | sorbose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97195 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hex-2-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Psicose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。